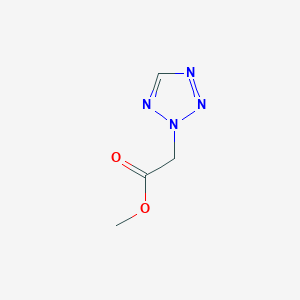

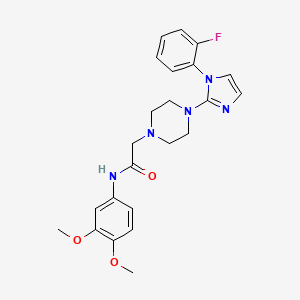

![molecular formula C17H15N3O2 B2578621 Acide 7-cyclopropyl-2-(2-méthylphényl)pyrazolo[1,5-a]pyrimidine-5-carboxylique CAS No. 1226350-97-5](/img/structure/B2578621.png)

Acide 7-cyclopropyl-2-(2-méthylphényl)pyrazolo[1,5-a]pyrimidine-5-carboxylique

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“7-Cyclopropyl-2-(2-methylphenyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid” is a derivative of pyrazolo[1,5-a]pyrimidines (PPs), which are an enormous family of N-heterocyclic compounds . These compounds have attracted significant attention in medicinal chemistry and material science due to their photophysical properties .

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines has been widely studied . The synthesis involves various pathways for the preparation and post-functionalization of this functional scaffold . These transformations improve the structural diversity and allow a synergic effect between new synthetic routes and the possible applications of these compounds .Molecular Structure Analysis

The molecular structure of “7-Cyclopropyl-2-(2-methylphenyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid” can be analyzed using various spectroscopic techniques . For instance, 1H NMR and 13C NMR spectra provide information about the hydrogen and carbon atoms in the molecule .Chemical Reactions Analysis

The chemical reactions involving “7-Cyclopropyl-2-(2-methylphenyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid” can be studied using various analytical techniques . These techniques provide insights into the reaction mechanisms and the products formed .Physical and Chemical Properties Analysis

The physical and chemical properties of “7-Cyclopropyl-2-(2-methylphenyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid” can be analyzed using various techniques . For instance, its density is predicted to be 1.77±0.1 g/cm3 .Applications De Recherche Scientifique

- Les groupes donneurs d'électrons (GDE) en position 7 sur le cycle fusionné améliorent les comportements d'absorption et d'émission, rendant les PP adaptés à la bio-imagerie et à la chimio-sensation .

- Des études de criblage ont révélé leur potentiel en tant qu'inhibiteurs de kinases, ce qui pourrait être précieux dans la recherche sur le cancer et le développement de médicaments .

- Une exploration plus approfondie de leur mécanisme d'action pourrait conduire à de nouvelles thérapies contre le cancer .

- L'investigation de leur mode d'action peut fournir des informations sur la lutte contre les infections fongiques .

- Leur stabilité et leurs propriétés d'émission à l'état solide en font des candidats prometteurs pour des applications pratiques .

Sondes fluorescentes et agents d'imagerie

Inhibiteurs de kinases

Agents antitumoraux

Propriétés antifongiques

Science des matériaux

Agents chélatants et chimie de coordination

En résumé, l'acide 7-cyclopropyl-2-(2-méthylphényl)pyrazolo[1,5-a]pyrimidine-5-carboxylique est prometteur dans divers domaines scientifiques, de l'imagerie par fluorescence à la découverte de médicaments. Les chercheurs continuent d'explorer ses applications multiformes, et ses propriétés uniques en font un composé prometteur pour les recherches futures . Si vous avez besoin de plus d'informations ou si vous avez d'autres questions, n'hésitez pas à demander ! 😊

Mécanisme D'action

Target of Action

The primary target of 7-Cyclopropyl-2-(2-methylphenyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, and its inhibition is an appealing target for cancer treatment .

Mode of Action

7-Cyclopropyl-2-(2-methylphenyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid interacts with CDK2, inhibiting its activity . This inhibition results in significant alterations in cell cycle progression, leading to the arrest of cell growth at the G0-G1 stage .

Biochemical Pathways

The inhibition of CDK2 by 7-Cyclopropyl-2-(2-methylphenyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid affects the cell cycle progression pathway . This disruption leads to downstream effects such as the arrest of cell growth and the induction of apoptosis within cells .

Pharmacokinetics

These properties can help predict the structure requirement for the observed antitumor activity .

Result of Action

The result of the action of 7-Cyclopropyl-2-(2-methylphenyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid is the significant inhibition of cell growth and the induction of apoptosis within cells . This is achieved through the compound’s potent dual activity against the examined cell lines and CDK2 .

Action Environment

For instance, the stability of similar pyrazolo[1,5-a]pyrimidines under exposure to extreme pH was studied, and the behavior was followed by the relative fluorescence intensity .

Orientations Futures

Analyse Biochimique

Biochemical Properties

The biochemical properties of 7-Cyclopropyl-2-(2-methylphenyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid are largely determined by its interactions with various biomolecules. For instance, it has been found to inhibit CDK2, a cyclin-dependent kinase, which plays a crucial role in cell cycle regulation . This interaction suggests that the compound could potentially be used in cancer treatment .

Cellular Effects

In cellular studies, 7-Cyclopropyl-2-(2-methylphenyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid has shown significant cytotoxic activities against various cell lines, including MCF-7 and HCT-116 . It has been observed to alter cell cycle progression and induce apoptosis within HCT cells .

Molecular Mechanism

The molecular mechanism of action of 7-Cyclopropyl-2-(2-methylphenyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid involves binding to the active site of CDK2, inhibiting its activity . This interaction is facilitated by essential hydrogen bonding with Leu83, a residue in the active site of CDK2 .

Temporal Effects in Laboratory Settings

Its stability and long-term effects on cellular function could be inferred from its potent inhibitory activity against CDK2 .

Metabolic Pathways

Given its structural similarity to other pyrazolo[1,5-a]pyrimidines, it may be involved in similar metabolic processes .

Propriétés

IUPAC Name |

7-cyclopropyl-2-(2-methylphenyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O2/c1-10-4-2-3-5-12(10)13-9-16-18-14(17(21)22)8-15(11-6-7-11)20(16)19-13/h2-5,8-9,11H,6-7H2,1H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STSORKGISMZFGU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=NN3C(=CC(=NC3=C2)C(=O)O)C4CC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(dimethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide hydrochloride](/img/structure/B2578538.png)

![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3,3-dimethylbutanamide](/img/structure/B2578539.png)

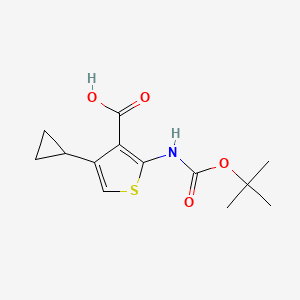

![(2Z)-2-{[(4-fluoro-3-methylphenyl)sulfonyl]hydrazono}-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide](/img/structure/B2578545.png)

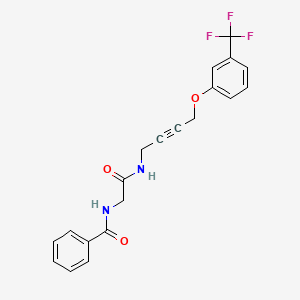

![N-[1-(4-Fluorophenyl)prop-2-ynyl]but-2-ynamide](/img/structure/B2578550.png)

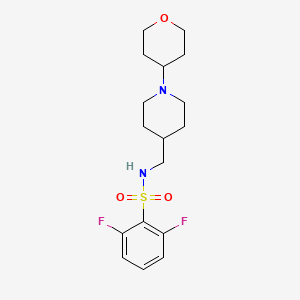

![6-(4-([1,1'-biphenyl]-4-ylsulfonyl)piperazin-1-yl)-N-((tetrahydrofuran-2-yl)methyl)pyridazin-3-amine](/img/structure/B2578551.png)

![N-[[5-[(4-fluorophenyl)methylsulfanyl]-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2578555.png)

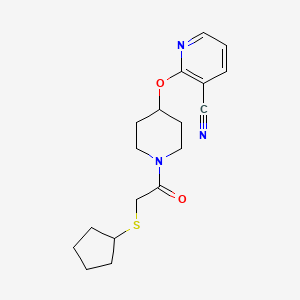

![3-chloro-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2578557.png)

![2-((1-(3-chlorophenyl)-4-hydroxy-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2578561.png)